molecular formula C13H14F4N2O B2751630 2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide CAS No. 1989638-02-9

2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide

Cat. No.: B2751630
CAS No.: 1989638-02-9
M. Wt: 290.262
InChI Key: VMPCYCLMXMGMPI-QWRGUYRKSA-N
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Description

2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide: is a synthetic compound characterized by its trifluoromethyl and fluorophenyl groups attached to a piperidine ring

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential interactions with biological molecules.
  • Used in studies related to enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Investigated for its potential use in agrochemicals and other industrial applications.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Please refer to the MSDS for more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through reactions with trifluoromethylating agents.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide
  • rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide

Uniqueness:

  • The presence of both trifluoromethyl and fluorophenyl groups in rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide imparts unique chemical properties, such as increased lipophilicity and stability.
  • The specific stereochemistry (3R,4S) of the piperidine ring contributes to its distinct biological activity and interactions.

This detailed article provides a comprehensive overview of 2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4N2O/c14-9-3-1-2-8(6-9)10-4-5-18-7-11(10)19-12(20)13(15,16)17/h1-3,6,10-11,18H,4-5,7H2,(H,19,20)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPCYCLMXMGMPI-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC(=CC=C2)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1C2=CC(=CC=C2)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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